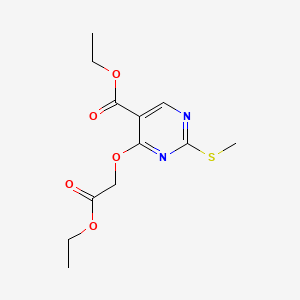
(5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BF3NO2. It is a compound of interest in organic chemistry due to its unique structure, which includes a pyridine ring substituted with ethyl, trifluoromethyl, and boronic acid groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange followed by borylation. This method is commonly used for the synthesis of pyridinylboronic acids and esters . The reaction conditions often include the use of tetrahydrofuran as a solvent and the presence of a base to facilitate the exchange and subsequent borylation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
(5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or water are commonly used.
Oxidation and Reduction: Specific reagents and conditions would depend on the desired transformation, but general oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride could be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki–Miyaura coupling, the product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
科学研究应用
(5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid has several applications in scientific research:
Biology and Medicine:
作用机制
The mechanism of action for (5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the final biaryl product .
相似化合物的比较
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the ethyl and trifluoromethyl substituents.
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid: Similar but has a methyl group instead of an ethyl group.
Uniqueness
(5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both ethyl and trifluoromethyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis for creating complex molecules with specific functional groups .
属性
分子式 |
C8H9BF3NO2 |
|---|---|
分子量 |
218.97 g/mol |
IUPAC 名称 |
[5-ethyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H9BF3NO2/c1-2-5-3-6(9(14)15)4-13-7(5)8(10,11)12/h3-4,14-15H,2H2,1H3 |
InChI 键 |
DAMKLKKNVKJFAU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091846.png)
![1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091847.png)
![3-(2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14091852.png)
![7-ethyl-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14091863.png)

![1,7,8-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14091881.png)
![N'-[(Z)-(4-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B14091888.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(4-methylbenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091896.png)
![7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091897.png)
![2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091901.png)
![7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091912.png)
![3-(4-bromobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14091942.png)
![6-amino-2-(4-propoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14091946.png)
![1-Hydroxy-6-[1-(3-Methoxypropyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-4-Phenylpyridin-2(1h)-One](/img/structure/B14091954.png)
